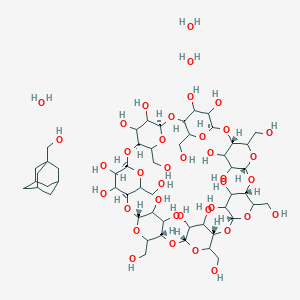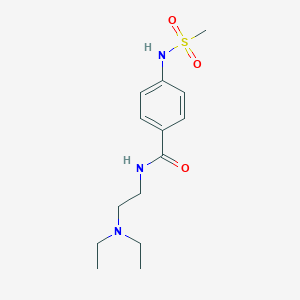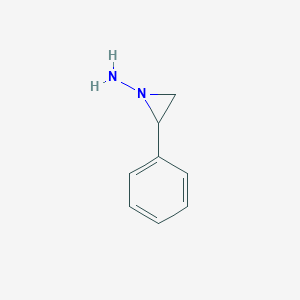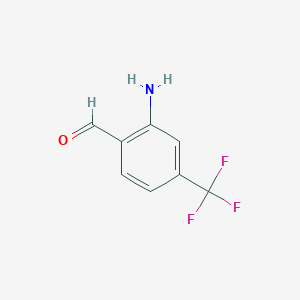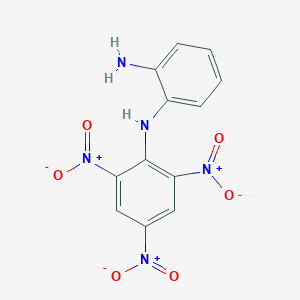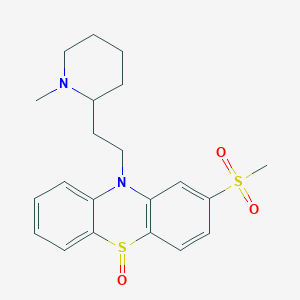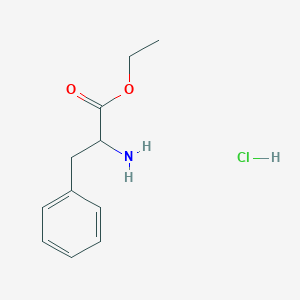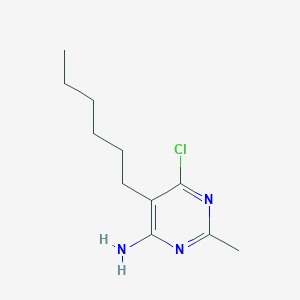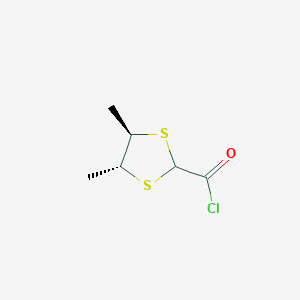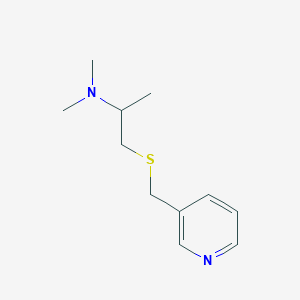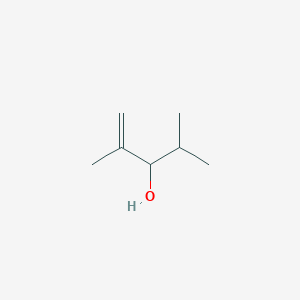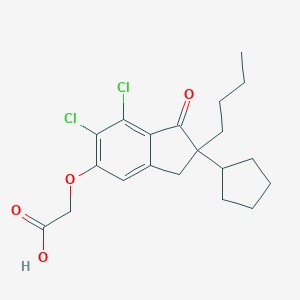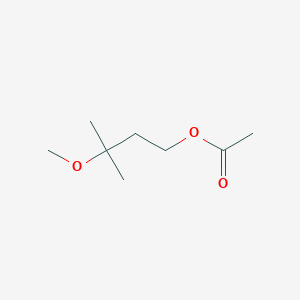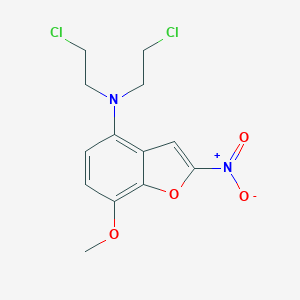
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain. In
Mécanisme D'action
The mechanism of action of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- involves the formation of DNA crosslinks, which prevent cancer cells from replicating and ultimately lead to cell death. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- include DNA damage, inhibition of DNA replication, and induction of apoptosis in cancer cells. It has also been shown to have some toxic effects on normal cells, particularly those in the bone marrow and gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- in lab experiments is its ability to cross the blood-brain barrier and target cancer cells in the brain. It is also effective against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. However, it has some toxic effects on normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-. One area of focus is the development of new formulations that can increase its efficacy and reduce its toxicity. Another area of research is the combination of this compound with other chemotherapeutic agents to increase their efficacy. Additionally, there is interest in studying the potential use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Finally, there is ongoing research into the mechanism of action of this compound and its potential use in other types of cancer.
Méthodes De Synthèse
The synthesis of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- can be achieved through a multi-step process starting with the reaction of 2-nitroanisole with thionyl chloride to form 2-chloro-5-nitroanisole. This compound is then reacted with 4-bromo-2-butanone in the presence of sodium hydride to form 2-(4-methoxyphenyl)-4-buten-2-ol. The final step involves the reaction of this compound with bis(2-chloroethyl)amine hydrochloride in the presence of sodium carbonate to form 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-.
Applications De Recherche Scientifique
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. It is particularly effective against brain tumors due to its ability to cross the blood-brain barrier. It has also been studied for its potential use in combination with other chemotherapeutic agents to increase their efficacy.
Propriétés
Numéro CAS |
109143-20-6 |
|---|---|
Nom du produit |
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- |
Formule moléculaire |
C13H14Cl2N2O4 |
Poids moléculaire |
333.16 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10(16(6-4-14)7-5-15)9-8-12(17(18)19)21-13(9)11/h2-3,8H,4-7H2,1H3 |
Clé InChI |
YVTVKGADNTVFRY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
SMILES canonique |
COC1=C2C(=C(C=C1)N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
109143-20-6 |
Synonymes |
4-(BIS(2-CHLOROETHYL)AMINO)-7-METHOXY-2-NITROBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



